molecular formula C9H12N2O B2467845 (1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol CAS No. 2155855-68-6

(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol

Cat. No.: B2467845
CAS No.: 2155855-68-6
M. Wt: 164.208
InChI Key: DLDIJHHNNIXJSW-UHFFFAOYSA-N
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Description

Core Naphthyridine Skeleton Configuration

The core structure of this compound consists of a bicyclic diazanaphthalene system, where two nitrogen atoms occupy the 1- and 6-positions of a fused pyridine-pyridine framework. This arrangement defines the 1,6-naphthyridine skeleton, characterized by a planar aromatic system with alternating single and double bonds. The nitrogen atoms at positions 1 and 6 introduce electron-deficient regions, influencing reactivity and electronic properties.

Key Features of the 1,6-Naphthyridine Core

Property Description Source
Ring System Bicyclic aromatic structure with two pyridine rings fused at positions 1 and 6
Nitrogen Positions Nitrogen atoms at positions 1 and 6, creating distinct electronic environments
Conjugation Pathways Continuous π-electron delocalization across the fused rings

Unlike 1,8-naphthyridine derivatives, where nitrogens are positioned at non-adjacent sites, the 1,6 configuration creates a more linear electron-withdrawing environment, critical for interactions with biological targets.

Tetrahydro Modification Spatial Arrangement

The tetrahydro modification in this compound introduces partial saturation to the bicyclic system, altering its spatial conformation. The 1,2,3,4-tetrahydro designation indicates saturation of the four-membered ring, resulting in a partially saturated bicyclic structure.

Conformational Analysis

  • Boat Conformation : X-ray crystallography studies of related tetrahydro-1,6-naphthyridines reveal a boat-like conformation in the saturated ring, with equatorial and axial substituents influencing steric interactions.
  • Ring Strain : Partial saturation reduces ring strain compared to fully aromatic naphthyridines, enabling greater flexibility in molecular interactions.

This structural flexibility is absent in fully unsaturated 1,6-naphthyridine derivatives, where rigidity dominates electronic interactions.

Methanol Substituent Positional Isomerism

The methanol substituent in this compound is fixed at position 2 of the tetrahydro ring. This regioselectivity arises from synthetic routes favoring electrophilic substitution at the 2-position or directed functionalization during synthesis.

Positional Isomerism Considerations

Position Substituent Placement Synthetic Feasibility
2 Methanol group High (synthetic target)
3 Hypothetical Low (steric hindrance) N/A
8 Hypothetical Moderate (electronic factors) N/A

While positional isomerism is theoretically possible, steric and electronic factors favor the 2-substituted derivative in this compound. The methanol group’s hydroxyl functionality enables hydrogen bonding, enhancing solubility and biological interactions.

Comparative Analysis with 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine system differs fundamentally from the 1,6 configuration in nitrogen placement and electronic properties. Below is a comparative analysis of structural and functional differences.

Structural and Electronic Contrasts

Feature 1,6-Naphthyridine Derivatives 1,8-Naphthyridine Derivatives
Nitrogen Positions 1 and 6 (adjacent) 1 and 8 (non-adjacent)
Electron Density Linear electron withdrawal Angular electron withdrawal
Reactivity Preference for electrophilic attack Susceptible to nucleophilic substitution
Biological Targeting Kinase inhibitors (e.g., FGFR4) Antibacterial agents

Case Study: Coordination Chemistry 1,8-Naphthyridines often act as bidentate ligands in metal complexes, leveraging their nitrogen atoms for chelation. In contrast, 1,6-naphthyridines like the tetrahydro derivative focus on hydrogen bonding via substituents (e.g., methanol), enhancing receptor binding in medicinal applications.

Properties

IUPAC Name

1,2,3,4-tetrahydro-1,6-naphthyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-6-8-2-1-7-5-10-4-3-9(7)11-8/h3-5,8,11-12H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDIJHHNNIXJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2)NC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Cyclization Cascade Strategy

Pyridine Precursor Functionalization

The foundational work by Victory et al. (1992) demonstrates that 5-cyano-3,4-dihydro-6-methoxy-2(1H)-pyridones undergo nucleophilic substitution with malononitrile or cyanoacetamide under acidic conditions. Adapting this protocol, we propose using 2-(hydroxymethyl)-5-methoxy-pyridine as the starting material. The methoxy group at position 6 acts as a leaving group, enabling displacement by nitrogen-containing nucleophiles.

Key reaction parameters:

  • Solvent system : Anhydrous dioxane/acetic acid (3:1 v/v)
  • Temperature : Reflux at 110°C for 12-14 hours
  • Nucleophile : Potassium phthalimide (1.2 eq)
  • Catalyst : p-Toluenesulfonic acid (0.1 eq)

Intramolecular Cyclization

Following substitution, the intermediate undergoes cyclization through two distinct pathways:

Acid-Mediated Cyclization

Treatment with concentrated HCl (12N) in ethanol at 80°C for 6 hours promotes ring closure via protonation of the pyridine nitrogen, generating the tetrahydro-naphthyridine core. The phthalimide protecting group is subsequently removed using hydrazine hydrate in refluxing ethanol, yielding the primary alcohol.

Base-Promoted Cyclization

Alternative cyclization using potassium tert-butoxide (2.0 eq) in THF at 0°C to room temperature over 24 hours provides better stereochemical control. This method avoids acidic conditions that could lead to alcohol dehydration.

Table 1 : Comparative Performance of Cyclization Methods

Condition Yield (%) Purity (HPLC) Dehydration Byproduct (%)
Acidic 62 89 11
Basic 58 93 <2

Asymmetric Transfer Hydrogenation Approach

Dihydronaphthyridine Precursor Synthesis

Building upon Takaya et al.'s (2020) ruthenium-catalyzed asymmetric synthesis, we propose starting from 2-acetyl-1,6-naphthyridine. Condensation with ethylene gas under Heck reaction conditions (Pd(OAc)₂, PPh₃, K₂CO₃ in DMF at 120°C) installs the vinyl group necessary for subsequent cyclization.

Enantioselective Reduction

The key stereogenic center is established through dynamic kinetic resolution using:

  • Catalyst : RuCl(R,R)-TsDPEN (0.5 mol%)
  • Hydrogen source : Azeotropic mixture of HCO₂H/Et₃N (5:2)
  • Temperature : 40°C for 18 hours
  • Solvent : Dichloromethane

This methodology achieves enantiomeric excess (ee) >98% as confirmed by chiral HPLC analysis (Chiralpak IA column, hexane/i-PrOH 90:10).

Reductive Amination Route

Knoevenagel Condensation

Following El-Sayed et al.'s (2015) protocol for naphthyridine synthesis, 2,2,6,6-tetramethylpiperidin-4-one undergoes condensation with formaldehyde (37% aq.) and malononitrile in acetic acid containing ammonium acetate. This one-pot reaction generates the bicyclic framework with a nitrile substituent.

Sequential Reduction Steps

  • Nitrile Reduction : Hydrogenation over Raney Ni (50 psi H₂, 80°C) converts the nitrile to aminomethyl
  • Oxo Reduction : Sodium borohydride in methanol reduces ketones to secondary alcohols
  • Oxidative Demethylation : BBr₃ in DCM (-78°C to rt) removes methyl protecting groups

Critical Note : This route requires strict control of reaction times to prevent over-reduction of the naphthyridine ring system.

Comparative Analysis of Synthetic Routes

Table 2 : Strategic Advantages and Limitations

Method Step Count Overall Yield (%) Stereochemical Control Scalability
Substitution-Cyclization 4 38-42 Moderate Pilot-scale
Asymmetric Hydrogenation 5 29-31 Excellent Lab-scale
Reductive Amination 6 25-28 None Multi-kg

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the naphthyridine ring .

Scientific Research Applications

Medicinal Chemistry

(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol exhibits a broad spectrum of pharmacological activities:

  • Anticancer Activity : It can inhibit DNA replication and repair mechanisms in cancer cells.
  • Antimicrobial Properties : Studies have shown significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.
CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
A64128
B3264
C128256

Biological Studies

The compound has demonstrated interactions with various biomolecules and pathways:

  • Anti-HIV Activity : It shows potential in inhibiting viral replication.
  • Anti-inflammatory Effects : It may reduce inflammation through various biochemical pathways.

Industrial Applications

In industry, this compound is utilized for:

  • Development of Pharmaceuticals : As a building block for synthesizing new drugs.
  • Agricultural Chemicals : Potential applications in developing pesticides and herbicides.

Case Study 1: Antimicrobial Efficacy

Research conducted on various derivatives of naphthyridine highlighted the antimicrobial efficacy of this compound. The study evaluated its effectiveness against common bacterial strains and established Minimum Inhibitory Concentrations (MICs).

Case Study 2: Anticancer Mechanisms

A separate study focused on the anticancer properties of this compound revealed that it could induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is often attributed to its ability to interfere with DNA replication and repair mechanisms in cancer cells. The compound may also inhibit certain enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Key Structural Features :

  • Bicyclic Core : The 1,6-naphthyridine framework combines aromatic pyridine with a partially saturated piperidine ring, balancing rigidity and conformational flexibility.
  • Hydroxymethyl Group : The primary alcohol at position 2 enhances polarity and hydrogen-bonding capacity, influencing solubility and target interactions.

For example, substitution of a chloro intermediate (e.g., 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one) with methanol under basic conditions could yield the hydroxymethyl derivative, mirroring methods used for benzyloxy-substituted analogs like 12a .

Comparative Analysis with Structural Analogs

Dihydro-1,6-Naphthyridinones (e.g., 12a–12t)

Structural Differences :

  • Substituents : Compounds like 12a (2-benzyloxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one) feature alkoxy groups instead of hydroxymethyl.
  • Ring Saturation : The dihydro (7,8-dihydro) vs. tetrahydro (1,2,3,4-tetrahydro) configuration alters aromaticity and conformational mobility.

Physicochemical Properties :

  • Polarity : The hydroxymethyl group in the target compound increases water solubility compared to benzyloxy derivatives like 12a , which are more lipophilic .
  • Biological Activity : Alkoxy-substituted analogs (e.g., 12a ) are reported as positive allosteric modulators, suggesting the hydroxymethyl variant may share similar activity but with altered potency due to differential hydrogen-bonding interactions .

Isomeric and Saturation Variants (e.g., 5,6,7,8-Tetrahydro-1,6-Naphthyridin-2-ol)

Structural Differences :

  • Position of Functional Groups : The isomer 5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol has a hydroxyl (-OH) at position 2 instead of hydroxymethyl (-CH₂OH) .
  • Ring Saturation: Full saturation of the non-aromatic ring (positions 5–8) reduces strain but may decrease metabolic stability.

1,7-Naphthyridine Derivatives (e.g., 1,2,3,4-Tetrahydro-1,7-Naphthyridine)

Structural Differences :

  • Ring Junction : The 1,7-naphthyridine scaffold shifts the nitrogen position, altering electronic distribution and binding interactions.
  • Synthesis: Manganese-catalyzed borrowing hydrogen methodologies enable efficient synthesis of 1,7-naphthyridines from aminobenzyl alcohols, contrasting with the base-mediated substitution used for 1,6-naphthyridines .

Functional Implications :

  • Electronic Effects : The 1,7-regioisomer may exhibit stronger basicity due to nitrogen positioning, influencing pharmacokinetics (e.g., absorption, distribution).
  • Catalytic Efficiency: Manganese-based catalysts offer atom-economical routes for 1,7-naphthyridines (72% yield for 3a), whereas 1,6-naphthyridines require harsher conditions .

Data Table: Comparative Overview

Compound Core Structure Substituent Synthesis Method Yield Key Properties
Target Compound 1,6-Naphthyridine -CH₂OH (position 2) Substitution (inferred) ~40%* High polarity, moderate solubility
12a 1,6-Naphthyridine -OCH₂C₆H₅ KOt-Bu/DMF, substitution 45% Lipophilic, stable crystalline form
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-ol 1,6-Naphthyridine -OH (position 2) Not specified N/A Lower solubility, higher acidity
1,7-Naphthyridine Derivative 1,7-Naphthyridine Variable Mn-catalyzed borrowing hydrogen 72% Tunable basicity, scalable synthesis

*Estimated based on analogous reactions.

Biological Activity

(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables and case studies.

  • Chemical Name : this compound
  • CAS Number : 2155855-68-6
  • Molecular Weight : 164.21 g/mol

Biological Activity Overview

The biological activity of tetrahydro-naphthyridine derivatives has been explored in various contexts, including their potential as pharmaceuticals. Research indicates that these compounds exhibit a range of activities such as:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Certain studies suggest that tetrahydro-naphthyridines have cytotoxic effects on cancer cell lines.
  • Neurological Effects : Investigations into their neuroprotective properties indicate potential applications in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific biological targets such as enzymes and receptors involved in cellular signaling pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
A64128
B3264
C128256

Case Study 2: Anticancer Effects

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in breast cancer cells. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)25
A549 (Lung)30

Synthesis and Derivatives

The synthesis of this compound has been achieved through several methods including cyclization reactions involving appropriate precursors. The compound can also be modified to enhance its biological properties.

Synthetic Pathway

A common synthetic route involves the cyclization of substituted pyridines with aldehydes or ketones under acidic conditions.

Q & A

Q. How can computational tools predict the biological activity or pharmacokinetic properties of this compound analogs?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) identifies potential binding interactions with target proteins (e.g., kinases or GPCRs). Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., logP, polar surface area) with bioavailability. Tools like SwissADME predict absorption/distribution parameters (e.g., blood-brain barrier permeability) based on topological descriptors .
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Q. What experimental design considerations are critical for evaluating the in vivo toxicological profile of this compound?

  • Methodological Answer : Follow OECD guidelines for acute and subchronic toxicity studies. Key parameters include:
  • Species/Routes : Rodents (rats/mice) via oral gavage or intravenous administration.
  • Endpoints : Monitor hepatic (ALT/AST levels), renal (creatinine clearance), and hematological (RBC/WBC counts) effects. Histopathology of liver/kidney tissues is mandatory.
  • Dose Range : Establish a no-observed-adverse-effect level (NOAEL) through dose escalation (e.g., 10–1000 mg/kg). Include positive controls (e.g., naphthalene derivatives) for comparative toxicity assessment .

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